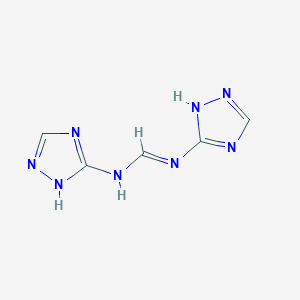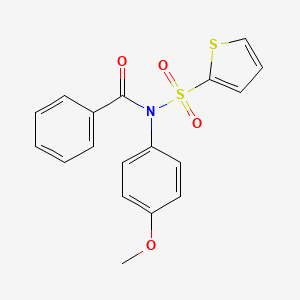![molecular formula C16H23N3O3S B5810608 2-(1-pyrrolidinyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide](/img/structure/B5810608.png)
2-(1-pyrrolidinyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The synthesis and investigation of compounds similar to "2-(1-pyrrolidinyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide" often focus on their potential as active pharmacological agents, such as opioid kappa agonists. These studies include exploration of their synthesis, molecular structure, and potential applications in fields like medicinal chemistry (Barlow et al., 1991).
Synthesis Analysis
The synthesis process involves the creation of N-[2-(1-pyrrolidinyl)ethyl]acetamides with various substitutions, aimed at enhancing the compound's potency and selectivity as kappa opioid agonists. These syntheses typically start from basic pyrrolidinyl structures, introducing different substituents to achieve desired pharmacological activities (Costello et al., 1991).
Molecular Structure Analysis
The molecular structure of compounds within this family is critical to their function as kappa opioid agonists. Conformational analysis helps in understanding the structural requirements for activity, suggesting that certain conformations closely related to known agonists are more likely to exhibit desired pharmacological properties (Costello et al., 1991).
Chemical Reactions and Properties
Chemical reactions involving these compounds typically aim at modifying their core structure to enhance biological activity. This includes reactions to introduce or alter substituents on the pyrrolidinyl ring or the phenyl ring, affecting the compound's ability to interact with opioid receptors (Barlow et al., 1991).
作用機序
Target of Action
Similar compounds have been evaluated as inhibitors of acetylcholinesterases (aches) and advanced glycation end product (ages) formation . AChEs play a crucial role in nerve signal transmission, and AGEs are involved in various pathological conditions, including diabetes and Alzheimer’s disease .
Mode of Action
Similar compounds have been shown to inhibit aches and ages formation . Inhibition of AChEs can increase the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission. Inhibition of AGEs formation can prevent the formation of harmful protein cross-links, potentially reducing the risk of complications in conditions like diabetes and Alzheimer’s disease .
Biochemical Pathways
Based on the targets, it can be inferred that the compound may influence the cholinergic signaling pathway and the formation of ages .
Result of Action
Based on the known targets, it can be inferred that the compound may enhance cholinergic transmission and reduce the formation of harmful ages .
特性
IUPAC Name |
2-pyrrolidin-1-yl-N-(4-pyrrolidin-1-ylsulfonylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3S/c20-16(13-18-9-1-2-10-18)17-14-5-7-15(8-6-14)23(21,22)19-11-3-4-12-19/h5-8H,1-4,9-13H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCBLOJVRGLPIGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-pyrrolidin-1-yl-N-(4-pyrrolidin-1-ylsulfonylphenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-tert-butyl-N-[3-(isobutyrylamino)phenyl]benzamide](/img/structure/B5810541.png)

![4-[2-(4-isopropylphenoxy)ethyl]morpholine](/img/structure/B5810564.png)
![7-(difluoromethyl)-N-isopropyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5810572.png)


![N'-[(cyclohexylacetyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B5810585.png)
![2-tert-butyl-5-(3,4-dimethoxyphenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5810590.png)


![N-(2-chlorophenyl)-N'-[4-chloro-3-(trifluoromethyl)phenyl]urea](/img/structure/B5810631.png)
![N-[4-(4-fluorophenyl)-5-propyl-1,3-thiazol-2-yl]nicotinamide](/img/structure/B5810632.png)